Levodopa

Overview

Description

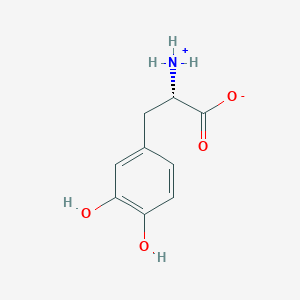

Levodopa (L-3,4-dihydroxyphenylalanine) is a dopamine precursor and the gold-standard treatment for Parkinson’s disease (PD). Its molecular formula is C₉H₁₁NO₄, with a monoisotopic mass of 197.0688 g/mol . Structurally, it features a catechol group (3,4-dihydroxyphenyl ring) and an L-amino acid side chain, enabling efficient blood-brain barrier transport and conversion to dopamine via aromatic L-amino acid decarboxylase (AADC) . This compound is typically co-administered with peripheral decarboxylase inhibitors like carbidopa or benserazide to minimize systemic metabolism and enhance central bioavailability .

Clinical studies demonstrate its efficacy in improving motor symptoms (e.g., bradykinesia, rigidity) via dopamine restoration in the striatum. However, long-term use is associated with complications like dyskinesias and the "wearing-off" phenomenon .

Preparation Methods

Brevetoxin B is naturally produced by Karenia brevis through a complex biosynthetic pathway involving polyketide synthesis . The synthetic route for brevetoxin B was first achieved by K. C. Nicolaou and coworkers in 1995, involving 123 steps with an average yield of 91% per step . This synthesis was later optimized to 90 steps with an average yield of 93% per step . The industrial production of brevetoxin B is not common due to its complex structure and the availability of natural sources .

Chemical Reactions Analysis

Brevetoxin B undergoes various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are various metabolites, such as brevetoxin B1 and brevetoxin B3 . These metabolites have been identified and structurally characterized in shellfish and other marine organisms .

Scientific Research Applications

Therapeutic Applications in Parkinson's Disease

Primary Use

Levodopa is the most effective medication for managing motor symptoms associated with Parkinson's disease, particularly bradykinesia and rigidity. It is often combined with carbidopa to enhance its bioavailability and reduce peripheral side effects. The combination allows more this compound to cross the blood-brain barrier, where it is converted into dopamine .

Efficacy

Clinical studies have demonstrated that this compound significantly improves the quality of life for individuals with idiopathic Parkinson's disease. It is typically prescribed when other antiparkinsonian drugs become less effective . The drug has been shown to provide substantial symptomatic relief, although its effectiveness can vary depending on the specific symptoms being treated. For instance, while it effectively alleviates bradykinesia, its impact on tremors is less pronounced .

Case Studies Highlighting this compound's Impact

-

Case Study A: Motor Fluctuations

A 75-year-old male patient with a 14-year history of Parkinson's disease experienced significant motor fluctuations despite high doses of this compound-carbidopa. Adjustments to his medication regimen included reducing this compound dosage and introducing entacapone, which improved his symptoms and reduced dyskinesia . -

Case Study B: Long-Term Management

Another case involved a 65-year-old man whose symptoms included tremors and rigidity affecting daily activities. After five years on this compound therapy, he faced challenges such as severe motor fluctuations. Modifications to his treatment plan led to better management of his symptoms .

Off-Label Uses

This compound has also been explored for off-label applications:

- Restless Leg Syndrome: Some studies suggest that this compound can be effective in treating patients with intermittent restless leg syndrome who do not require daily therapy .

- Other Neurological Disorders: Research indicates potential benefits in cases of post-encephalitic parkinsonism and symptomatic parkinsonism due to carbon monoxide intoxication .

Recent Research Insights

Recent studies have investigated the long-term effects of this compound on disease progression:

- A multi-center clinical trial suggested that this compound may not only alleviate symptoms but could also slow the progression of Parkinson's disease .

- The ELLDOPA trial examined whether early initiation of this compound treatment impacts long-term outcomes, indicating potential benefits without accelerating disease progression .

Summary Table of this compound Applications

| Application | Description | Evidence Level |

|---|---|---|

| Parkinson's Disease | Main therapeutic use; improves motor symptoms such as bradykinesia | High |

| Restless Leg Syndrome | Off-label use; effective for intermittent cases | Moderate |

| Post-Encephalitic Parkinsonism | Effective in managing symptoms following encephalitis | Moderate |

| Symptomatic Parkinsonism | Useful for parkinsonism due to carbon monoxide intoxication | Moderate |

Mechanism of Action

Brevetoxin B exerts its effects by binding to voltage-gated sodium channels in nerve cells, leading to persistent activation and disruption of normal neurological processes . This binding causes an influx of sodium ions, resulting in depolarization and prolonged action potentials . The molecular targets of brevetoxin B include neuronal, muscle, and cardiac cells . The pathways involved in its mechanism of action are primarily related to the regulation of sodium ion channels and the subsequent effects on cellular excitability .

Comparison with Similar Compounds

Levodopa shares structural and functional similarities with several compounds, including metabolic precursors, decarboxylase inhibitors, and catecholamine derivatives. Below is a detailed comparison:

Structural Analogues

Methis compound

- Structure: Retains the catechol group but includes an esterified hydroxyl group on the amino acid side chain.

- Pharmacokinetics : Enhanced lipophilicity improves intestinal absorption but requires hydrolysis to this compound for activity .

- Clinical Use : Less commonly used due to variable conversion efficiency.

Droxidopa

- Structure : Contains an additional hydroxyl group on the side chain.

- Mechanism: A synthetic norepinephrine precursor used for neurogenic orthostatic hypotension.

- Key Difference: Targets noradrenergic pathways rather than dopaminergic systems .

Carbidopa

- Structure : Shares the catechol group but incorporates a hydrazine moiety.

- Role : Inhibits peripheral AADC without crossing the blood-brain barrier, reducing this compound’s systemic conversion to dopamine.

- Synergy : Combined with this compound in formulations like Sinemet® to enhance central delivery .

Tyrosine

- Structure: Lacks the 3,4-dihydroxyl groups, making it a non-catecholic amino acid.

Pharmacokinetic and Pharmacodynamic Comparisons

This compound vs. Apomorphine

| Parameter | This compound | Apomorphine |

|---|---|---|

| Mechanism | Dopamine precursor | Direct dopamine agonist |

| Route | Oral/Intestinal infusion | Subcutaneous |

| Onset | 20–30 minutes | 5–10 minutes |

| Duration | 2–4 hours | 45–90 minutes |

| Use Case | Chronic PD management | Acute "off" episodes |

| Side Effects | Dyskinesias, nausea | Nausea, hypotension |

Apomorphine provides rapid relief but shorter duration, making it adjunctive to this compound .

This compound vs. Atropine

In a chick model of myopia:

| Parameter | This compound (Topical) | Atropine (Topical) |

|---|---|---|

| EC₅₀ Axial Elongation | 0.053% w/v | 0.060% w/v |

| EC₅₀ Refractive Shift | 0.001% w/v | 0.006% w/v |

This compound showed superior efficacy in mitigating refractive shifts, suggesting unique anti-myopic mechanisms .

Enzyme Inhibitors and Transporters

Carbidopa vs. Benserazide

- Both inhibit peripheral AADC, but benserazide is more commonly used in Europe, while carbidopa dominates in the U.S. .

- Benserazide has a slightly higher affinity for AADC but comparable clinical outcomes .

COMT Inhibitors (Entacapone vs. This compound)

- Entacapone : Inhibits catechol-O-methyltransferase (COMT), prolonging this compound’s half-life by reducing peripheral methylation.

Clinical Response Variability

- Motor Fluctuations : Unlike dopamine agonists (e.g., ropinirole ), this compound’s short half-life necessitates frequent dosing or advanced delivery systems (e.g., duodenal infusion) .

Key Research Findings

Bacterial Metabolism : Gut microbiota (e.g., Enterococcus faecalis) decarboxylate this compound, producing volatile metabolites like 2,6-dimethylpyrazine, which may influence efficacy .

Biological Activity

Levodopa (L-3,4-dihydroxyphenylalanine, or L-DOPA) is a naturally occurring amino acid and a precursor to dopamine, primarily used in the treatment of Parkinson's disease (PD). Its biological activity extends beyond mere dopaminergic effects, engaging various biochemical pathways and interactions within the body. This article delves into the multifaceted biological activities of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for therapeutic efficacy.

This compound is primarily converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). This conversion is crucial for alleviating the motor symptoms associated with Parkinson's disease. However, this compound also undergoes significant metabolism outside the central nervous system, particularly in the gut.

Gut Microbiota Interaction

Recent studies have shown that gut bacteria, specifically Enterococcus faecalis, can metabolize this compound into dopamine before it reaches the brain. This microbial metabolism can reduce the bioavailability of this compound, leading to diminished therapeutic effects. Research indicates that interventions targeting gut microbial metabolism could enhance this compound's efficacy. For instance, the compound Mito-honokiol has been shown to inhibit this gut bacterial metabolism, thus increasing this compound's availability for conversion to dopamine in the brain .

Pharmacological Properties

This compound exhibits several pharmacological actions beyond its role as a dopamine precursor:

- Nonenzymatic Conversion : this compound can nonenzymatically convert to 2,4,5-trihydroxyphenylalanine (TOPA), which has excitotoxic properties at glutamate receptors. This mechanism suggests that this compound may influence neuronal activity through pathways independent of dopaminergic signaling .

- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating various neurochemical pathways. For example, it has been implicated in reducing neuronal damage in ischemic conditions .

Clinical Implications and Case Studies

The clinical use of this compound is well-documented; however, its effectiveness can be compromised by factors such as gastrointestinal metabolism and fluctuations in plasma levels. A notable case study involved a patient experiencing severe motor fluctuations despite optimal dosing. Investigations revealed high levels of gut-derived dopamine due to microbial metabolism of this compound, which was subsequently managed through dietary adjustments and antibiotic therapy targeting specific gut bacteria .

Table 1: Pharmacokinetics of this compound

| Parameter | Value |

|---|---|

| Bioavailability | 25% - 30% |

| Peak Plasma Concentration | 0.5 - 2 hours |

| Half-Life | 1 - 3 hours |

| Metabolism | Gut microbiota & liver |

Table 2: Effects of Mito-honokiol on this compound Metabolism

| Treatment Condition | This compound Consumption Inhibition (%) | Dopamine Formation Inhibition (%) |

|---|---|---|

| Control | 0 | 0 |

| Mito-honokiol (3 µM) | 71% | 68% |

| Mito-honokiol (2.5 µM) | 50% | 50% |

Future Directions in Research

Ongoing research is exploring novel formulations and adjuvants to enhance this compound's therapeutic profile. The development of continuous monitoring systems for this compound levels in patients may lead to improved titration strategies and better management of Parkinson's disease symptoms . Additionally, understanding the role of gut microbiota in drug metabolism could pave the way for personalized medicine approaches tailored to individual microbiome profiles.

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying Levodopa pharmacokinetics in Parkinson’s disease (PD) patients?

To evaluate this compound pharmacokinetics, use a crossover design comparing plasma concentrations under controlled conditions (e.g., rest vs. standardized exercise). Include cohorts stratified by disease stage (untreated vs. advanced PD) and healthy controls. Plasma samples should be collected at fixed intervals post-administration and analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure concentration-time profiles. Clinical assessments (e.g., UPDRS-III) should be synchronized with pharmacokinetic sampling to correlate motor symptoms with drug levels .

Q. How can HPLC methods be standardized for quantifying this compound in plant-derived or pharmaceutical samples?

Optimize HPLC conditions using a C18 column, UV detection at 280 nm, and mobile phases combining methanol/water with acetic acid (0.1–0.3%) for peak resolution. Validate the method per ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%). For plant extracts (e.g., Vicia faba), employ ultrasonic extraction at 60°C for 15–20 minutes with 0.28% acetic acid to maximize yield .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in early-stage PD trials?

Use mixed-effects models to account for inter-subject variability in longitudinal studies. For dose-ranging trials (e.g., 150–600 mg/day), apply ANOVA to compare UPDRS-III score changes across groups, adjusting for covariates like age and baseline severity. Non-compartmental pharmacokinetic analysis can estimate parameters like mean residence time (MRT) and AUC .

Advanced Research Questions

Q. How can researchers resolve contradictions between clinical and neuroimaging data on this compound’s long-term effects?

Clinical trials show this compound improves motor symptoms, while neuroimaging (e.g., [¹²³I]β-CIT PET) suggests accelerated dopamine terminal loss. To address this, design studies with dual endpoints: (1) clinical metrics (UPDRS-III) and (2) striatal dopamine transporter density. Use mediation analysis to distinguish symptomatic relief from neurodegenerative effects. For example, the ELLDOPA trial found improved symptoms despite reduced [¹²³I]β-CIT uptake, suggesting pharmacodynamic masking of progression .

Q. What methodologies are effective for studying this compound-induced dyskinesia (LID) mechanisms in advanced PD?

Employ in vivo microdialysis in rodent models to measure striatal glutamate/dopamine fluctuations during this compound administration. In humans, combine fMRI with [¹¹C]raclopride PET to assess dopamine release and receptor occupancy. For genetic insights, perform RNA sequencing on post-mortem basal ganglia tissue to identify dysregulated pathways (e.g., D1 receptor signaling) .

Q. How can gene therapy approaches complement this compound treatment in PD?

Preclinical studies using adeno-associated virus (AAV) vectors (e.g., AAV-GAD) in rat models show increased GABA synthesis in the subthalamic nucleus, reducing hyperdirect pathway overactivity. In clinical trials, combine this compound with intra-striatal AAV-AADC (aromatic L-amino acid decarboxylase) to enhance dopamine synthesis. Monitor outcomes via UPDRS-III and FDOPA PET .

Q. What experimental strategies differentiate central vs. peripheral mechanisms in this compound response variability?

Conduct pharmacodynamic-pharmacokinetic (PD-PK) dissociation studies. For example, in advanced PD patients, physical exercise worsened UPDRS-III scores without altering this compound plasma levels, implicating central mechanisms (e.g., cortical motor circuit dysfunction). Use transcranial magnetic stimulation (TMS) to assess corticospinal excitability post-exercise .

Q. How can co-delivery systems (e.g., protocells) improve this compound’s efficacy and reduce side effects?

Design brain-targeted protocells by encapsulating this compound and adjuvants (e.g., curcumin) within lipid bilayers functionalized with transferrin for BBB penetration. Evaluate in vivo using microdialysis (striatal dopamine levels) and rotational behavior tests in 6-OHDA-lesioned rats. Compare bioavailability and dyskinesia incidence vs. oral carbidopa/Levodopa .

Methodological Tables

| Parameter | Untreated PD (Rest) | Untreated PD (Exercise) | Advanced PD (Exercise) |

|---|---|---|---|

| Mean Residence Time | 168.9 ± 48.3 min | 145.5 ± 50.8 min* | N/A |

| UPDRS-III Score Change | N/A | N/A | +6.45 points* |

| *Data from pharmacokinetic-exercise crossover study . |

| HPLC Validation Metrics | This compound |

|---|---|

| Linearity (R²) | 0.999 |

| Precision (RSD) | 1.2% |

| Recovery Rate | 98.5% |

| *Optimal conditions for Vicia faba extraction . |

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Record name | L-DOPA | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-DOPA | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65170-01-6 | |

| Record name | L-Tyrosine, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65170-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9023209 | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white odorless solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Levodopa | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15098 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5mM, Readily sol in dil hydrochloric and formic acids; practically insol in ethanol, benzene, chloroform, ethyl acetate, In water, 5,000 mg/l @ 20 °C, 5.0 mg/mL | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless to white crystals or crystalline powder; needles from water | |

CAS No. |

59-92-7 | |

| Record name | DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levodopa [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | levodopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levodopa | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46627O600J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284-286 °C, 285 °C | |

| Record name | Levodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01235 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LEVODOPA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.